Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20N4O2 and a molecular weight of 288.35 g/mol . It is a derivative of piperazine and pyridine, featuring a tert-butyl ester group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-cyanopyridine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted piperazine or pyridine derivatives.
Scientific Research Applications
Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its exact mechanism are ongoing, but it is known to affect cellular processes through its interaction with key proteins .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring with a cyanopyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds with potential therapeutic applications .
Biological Activity
Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate (CAS Number: 683274-61-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H20N4O2
- Molecular Weight : 288.34 g/mol
- CAS Number : 683274-61-5
- Purity : Minimum purity of 95% .
This compound exhibits significant biological activity that may be attributed to its structural features, particularly the piperazine and pyridine moieties. These components are known to interact with various biological targets, including receptors and enzymes involved in disease pathways.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate potent anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit cell proliferation in breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range. The selectivity index of these compounds suggests a favorable therapeutic window, with significantly lower effects on non-cancerous cells .
Table: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | MDA-MB-231 | 0.126 | High |
5-Fluorouracil | MDA-MB-231 | 11.73 | Low |
Inhibition of Matrix Metalloproteinases
In addition to its anticancer effects, this compound has been reported to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes play crucial roles in tumor metastasis and angiogenesis, making their inhibition a valuable therapeutic strategy in cancer treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising characteristics:
- Oral Bioavailability : Approximately 31.8% after administration.
- Clearance Rate : 82.7 ± 1.97 mL/h/kg post intravenous administration .
These properties suggest that the compound may be suitable for oral administration in clinical settings.
Study on Anticancer Efficacy
In a notable study involving a BALB/c nude mouse model, this compound was administered to assess its effects on lung metastasis of TNBC (triple-negative breast cancer). The results indicated a significant reduction in metastatic nodules compared to control groups, highlighting its potential as an effective therapeutic agent against aggressive cancer types .
Off-target Effects and Safety Profile
While exhibiting promising anticancer activity, it is essential to evaluate the off-target effects and safety profile of this compound. Preliminary toxicity studies showed no acute toxicity in Kunming mice at doses up to 2000 mg/kg, indicating a favorable safety margin for further development .
Properties
IUPAC Name |
tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-12(10-16)11-17-13/h4-5,11H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKYCLGXUNOINC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168226 | |
Record name | 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701168226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-61-5 | |
Record name | 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683274-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701168226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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